molecular formula C28H26N2O5 B2811789 ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114646-67-1

ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2811789
CAS No.: 1114646-67-1
M. Wt: 470.525
InChI Key: YUIPDQOPYNGSCA-UHFFFAOYSA-N
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Description

ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an arylamine with an α-keto acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

    Attachment of the p-Tolylamino Group: The p-tolylamino group can be introduced through a nucleophilic substitution reaction using p-toluidine and an appropriate leaving group.

    Formation of the Oxo Group: The oxo group can be introduced through oxidation of the corresponding alcohol using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide)

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxo groups

    Reduction: Formation of alcohols or amines

    Substitution: Formation of quinoline derivatives with different substituents

    Hydrolysis: Formation of carboxylic acids and alcohols

Scientific Research Applications

ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-methoxyphenyl)-4-(2-oxo-2-(phenylamino)ethoxy)quinoline-6-carboxylate: Similar structure but with a phenylamino group instead of a p-tolylamino group.

    Ethyl 2-(4-methoxyphenyl)-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-6-carboxylate: Similar structure but with an m-tolylamino group instead of a p-tolylamino group.

    Ethyl 2-(4-methoxyphenyl)-4-(2-oxo-2-(o-tolylamino)ethoxy)quinoline-6-carboxylate: Similar structure but with an o-tolylamino group instead of a p-tolylamino group.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-34-28(32)20-9-14-24-23(15-20)26(16-25(30-24)19-7-12-22(33-3)13-8-19)35-17-27(31)29-21-10-5-18(2)6-11-21/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIPDQOPYNGSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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